2-Methylindolin-1-amine hydrochloride
Overview
Description
2-Methylindolin-1-amine hydrochloride is a chemical compound that is related to the 2-methylindoline family. It is an intermediate that can be used in the synthesis of various pharmacologically active molecules, including antihypertension drugs. The compound is derived from 2-methylindoline, which can undergo various chemical reactions to produce a range of heterocyclic derivatives.
Synthesis Analysis
The synthesis of 2-methylindolin-1-amine hydrochloride can be inferred from the synthesis of related compounds. For instance, 1-amino-2-methylindoline, a precursor to 2-methylindolin-1-amine hydrochloride, can be synthesized using the Raschig process, which involves the oxidation of 1-amino-2-methylindoline by chloramine in an aqueous solution . Additionally, the kinetic resolution of racemic 2-methylindoline by (S)-naproxen acyl chloride leads to the formation of (S,S)-diastereoisomeric amides, which upon recrystallization and acid hydrolysis yield individual (S)-isomers of heterocyclic amines .
Molecular Structure Analysis
The molecular structure of 2-methylindolin-1-amine hydrochloride can be related to the structures of its derivatives and precursors. For example, the oxidation of 1-amino-2-methylindoline leads to the formation of 1-amino-2-methylindole and azo(2-methyl)indoline, which have been characterized by various spectroscopic methods such as UV, GC/MS, IR, and NMR . These characterizations provide insights into the molecular structure and the functional groups present in the compound.
Chemical Reactions Analysis
The chemical reactions involving 2-methylindolin-1-amine hydrochloride can be complex. The oxidation of 1-amino-2-methylindoline by chloramine, for example, leads to multiple products depending on the pH of the reaction medium. In strongly alkaline conditions, 1-amino-2-methylindole is formed by rearrangement of a diaziridine intermediate, while in neutral or slightly alkaline conditions, azo(2-methyl)indoline precipitates . These reactions are indicative of the reactivity of the 2-methylindoline moiety and its susceptibility to oxidation and rearrangement.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methylindolin-1-amine hydrochloride can be deduced from studies on similar compounds. The stability of the starting reagents and products in the synthesis of 1-amino-2-methylindoline has been systematically investigated, revealing that certain derivatives decompose at around 150°C . The kinetics of the oxidation reaction of 1-amino-2-methylindoline by chloramine have been studied, providing information on the enthalpy and entropy of activation, which are important thermodynamic parameters .
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Derivatives
1-Amino-2-methylindoline, a precursor to 2-Methylindolin-1-amine hydrochloride, has been utilized in the synthesis of antihypertension drugs and undergoes reactions leading to the formation of heterocyclic derivatives such as 1-amino-2-methylindole and azo(2-methyl)indoline. These compounds have been synthesized and characterized, showcasing the precursor's versatility in organic synthesis and the potential for creating novel compounds with varying biological activities (Peyrot et al., 2001).
Kinetic Resolution and Enantioselective Synthesis
The compound has also been part of studies focusing on the kinetic resolution and enantioselective synthesis of heterocyclic amines. For instance, the acylation of racemic 2-methyl-1,2,3,4-tetrahydroquinoline and 2-methylindoline has resulted in the selective formation of diastereoisomeric amides, highlighting its utility in the stereoselective synthesis of biologically active molecules (Krasnov et al., 2002).
Catalytic Applications in Organic Synthesis
Research into the catalytic dehydrogenation of amines, including 2-methylindoline, has been conducted to explore the efficiency of various catalysts in promoting the transfer dehydrogenation process. These studies not only provide insights into the mechanisms of catalytic reactions but also highlight the potential of 2-Methylindolin-1-amine hydrochloride in the synthesis of hydrogen carriers and other valuable organic compounds (Yi & Lee, 2009).
Development of Antimicrobial Agents
In the field of medicinal chemistry, derivatives of 2-Methylindolin-1-amine hydrochloride have been investigated for their potential as antimicrobial agents. This research is pivotal in the search for new compounds that can combat resistant microbial strains, showcasing the broader impact of this compound beyond traditional applications (Correia et al., 2011).
Synthesis of Isoindolinone Derivatives
The compound plays a crucial role in the synthesis of isoindolinone derivatives, which are important for their biological activities and applications in drug development. Studies have demonstrated efficient methods for synthesizing these derivatives, further expanding the utility of 2-Methylindolin-1-amine hydrochloride in creating compounds with potential therapeutic benefits (Wang et al., 2021).
Safety And Hazards
The safety information for 2-Methylindolin-1-amine hydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
2-methyl-2,3-dihydroindol-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9(8)11(7)10;/h2-5,7H,6,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITRKULRSHGFQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372182 | |
Record name | 1-Amino-2-methylindoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylindolin-1-amine hydrochloride | |
CAS RN |
31529-47-2, 102789-79-7 | |
Record name | 1H-Indol-1-amine, 2,3-dihydro-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31529-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylindolin-1-amine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2-methylindoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-2-methylindoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLINDOLIN-1-AMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4RF0HJ558 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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